molecular formula C6H10N2O2S B12832275 Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-4-carboxylate

Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B12832275
M. Wt: 174.22 g/mol
InChI Key: OHHVWLXKVXOCEB-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-4-carboxylate is an organic compound with a unique structure that includes an imidazole ring substituted with a methylthio group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-4-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a diamine and a carbonyl compound.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazole ring.

    Esterification: The carboxylate ester is formed through an esterification reaction, typically involving methanol and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.

Types of Reactions:

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or ammonia can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylthio group can participate in various biochemical reactions, influencing the compound’s overall activity.

Molecular Targets and Pathways:

    Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: Could bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

    Methyl 2-(methylthio)acetate: Similar structure but lacks the imidazole ring.

    2-Methylthioimidazole: Contains the imidazole ring but differs in the position of the methylthio group.

    Methyl 4,5-dihydro-1H-imidazole-4-carboxylate: Lacks the methylthio group.

Uniqueness: Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

This compound’s versatility makes it a valuable subject of study in various scientific disciplines, from synthetic chemistry to pharmacology.

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

methyl 2-methylsulfanyl-4,5-dihydro-1H-imidazole-5-carboxylate

InChI

InChI=1S/C6H10N2O2S/c1-10-5(9)4-3-7-6(8-4)11-2/h4H,3H2,1-2H3,(H,7,8)

InChI Key

OHHVWLXKVXOCEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN=C(N1)SC

Origin of Product

United States

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